molecular formula C19H17FN4O2S B2409796 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251548-08-9

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2409796
CAS No.: 1251548-08-9
M. Wt: 384.43
InChI Key: STKCDFUVEQWXQQ-UHFFFAOYSA-N
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Description

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11-2-6-14(8-15(11)20)22-16(25)10-27-17-7-5-13(9-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKCDFUVEQWXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : Contributes to its biological activity through interactions with biological macromolecules.
  • Pyridine Moiety : Enhances lipophilicity and bioavailability.
  • Thioether Linkage : May play a role in enzyme interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds, including this specific compound, show promising anticancer properties:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicated significant cytotoxic effects, promoting apoptosis through p53 pathway activation.
    • HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with flow cytometry confirming apoptosis induction.
    • PANC-1 (pancreatic cancer) : The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells.
  • Mechanism of Action :
    • Activation of caspase pathways leading to apoptosis.
    • Modulation of gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways:

  • Inhibition of pro-inflammatory cytokines was observed in cellular assays, indicating potential for treating inflammatory diseases.

Data Tables

Biological ActivityCell Line/OrganismIC50/EffectReference
AnticancerMCF-70.65 µM
HeLa2.41 µM
PANC-1Selective toxicity
AntimicrobialE. coliMIC 10 µg/mL
S. aureusMIC 5 µg/mL
Anti-inflammatoryRAW 264.7 (macrophages)Reduced TNF-alpha levels

Case Studies

Several case studies have been published focusing on the therapeutic potential of oxadiazole derivatives:

  • Case Study on Breast Cancer : A study highlighted the use of oxadiazole derivatives in combination therapy with existing chemotherapeutics, showing enhanced efficacy and reduced side effects.
  • Infection Models : Animal models treated with the compound demonstrated significant reductions in bacterial load in infections caused by resistant strains.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have shown percent growth inhibition against various cancer cell lines, indicating that this class of compounds may be effective in cancer treatment .

Anti-inflammatory Properties

In silico studies have indicated that similar oxadiazole derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This suggests that the compound could be further explored for its anti-inflammatory properties .

The presence of the pyridine and oxadiazole rings in the structure enhances biological activity, making it suitable for research into new therapeutic agents. The compound's ability to interact with biological targets can be assessed through binding affinity assays and cellular activity evaluations .

Case Study 1: Anticancer Activity

A study on related oxadiazole compounds revealed significant anticancer activity against several cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These findings imply that the tested compounds could serve as lead candidates for drug development targeting cancer.

Case Study 2: In Silico Docking Studies

Molecular docking studies have been employed to predict the binding interactions of oxadiazole derivatives with specific protein targets associated with cancer and inflammation. Such studies provide insights into the mechanism of action and guide further modifications to enhance efficacy .

Potential Applications Table

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of anticancer agents based on structural modifications
Anti-inflammatoryPotential inhibitors of 5-lipoxygenase (5-LOX)
Biological ActivityInteraction studies with biological targets; evaluation through assays

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